3-(2-(2-甲基-1H-吲哚-3-基)-2-氧代乙酰氨基)-3-(对甲苯基)丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

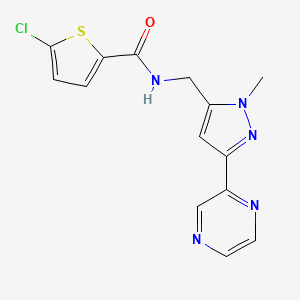

Ethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate is a compound that likely shares structural similarities with various ethyl propanoate derivatives, which have been studied for their potential applications in different fields such as bio-assays, crystal structure analysis, and photochemistry. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds to infer its characteristics and potential applications.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of indole derivatives with various reagents. For instance, ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate was prepared via the reaction of 3-methyl-1H-indole-2-carbohydrazide with ethyl 3-oxobutanoate under reflux conditions . Similarly, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate involved spectroscopic techniques such as FT-IR, NMR, and ESI-MS to confirm the structure . These methods could be adapted for the synthesis and confirmation of the structure of ethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. X-ray diffraction analysis has been employed to determine the crystal structure of synthesized compounds, revealing intermolecular hydrogen bonds and confirming the absolute structure . DFT calculations, including HOMO-LUMO energy evaluations, have been used to describe global reactivity descriptors and intramolecular charge transfer interactions . These techniques would be essential in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in different chemical reactions. For example, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates have been shown to react with S-methylisothiosemicarbazide hydroiodide to form various products depending on the reaction conditions . This suggests that ethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate could also participate in diverse chemical reactions, which could be explored to synthesize novel derivatives or to study its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through experimental and computational methods. The photochemistry of ethyl 3-(2-indolyl)propenoate derivatives has been investigated, revealing ground state conformational control of photochemical behavior . Additionally, conformational analysis of 2-(indol-3-yl)ethyl α-l-arabinopyranoside and its derivatives has been performed using NOE measurements and computational chemistry methods . These approaches would be relevant in determining the physical and chemical properties of ethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate.

科学研究应用

手性环氧化物合成:一项研究专注于手性环氧化物的合成,如 (S)-3-(氧代-2-基)丙酸乙酯和甲酯,这些化合物是化学合成中的有价值的前体。这些化合物是从生物基手性化合物左旋葡萄糖酮通过可持续的化学酶促途径合成的 (Peru 等人,2016 年)。

AHAS 抑制剂发现:另一项研究合成了标题化合物作为新型 AHAS 抑制剂,并使用单晶 X 射线衍射分析确定了其晶体结构。这项研究提供了对这种化合物在抑制 AHAS 中的结构和潜在应用的见解 (Shang 等人,2011 年)。

结构表征:结构相似的化合物 3-{2-[(3-甲基-1H-吲哚-2-基)羰基]肼基亚乙基}丁酸乙酯被合成并使用各种分析技术表征,有助于了解此类分子 (Farghaly 和 Gomha,2012 年)。

药物中的多晶型:对盐酸 3-{3-[((2R)-3-{[2-(2,3-二氢-1H-茚满-2-基)-1,1-二甲基乙基]氨基}-2-羟丙氧基]-4,5-二氟苯基}丙酸乙酯(一种药物化合物)的研究,使用光谱和衍射技术研究了其多晶型。这项研究增强了对这种化合物的物理和分析表征的理解 (Vogt 等人,2013 年)。

抗菌活性:2-(3-(4-羟苯基)-2-(2-(4-苯基-5-((吡啶-4-基氨基)甲基)-4H-1,2,4-三唑-3-基硫代)乙酰氨基)丙酰氨基)-3-(1H-吲哚-3-基)丙酸乙酯 (EHPTIP) 的合成和生物学评估揭示了其抗菌活性。EHPTIP 还显示出作为脑 SPECT 新造影剂的潜力 (Abdel-Ghany 等人,2013 年)。

属性

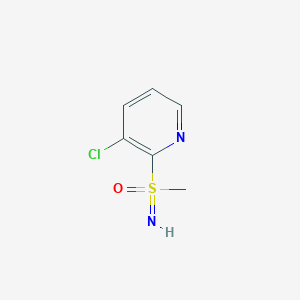

IUPAC Name |

ethyl 3-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]-3-(4-methylphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-4-29-20(26)13-19(16-11-9-14(2)10-12-16)25-23(28)22(27)21-15(3)24-18-8-6-5-7-17(18)21/h5-12,19,24H,4,13H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHOYNGVXZNXHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3001901.png)

![N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B3001904.png)

![3-[5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-7-methoxychromen-2-one](/img/structure/B3001911.png)

![3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3001918.png)

![2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine](/img/structure/B3001920.png)

![5-Benzyl-2-(3-methyl-4-oxoquinazolin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3001921.png)

![1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid](/img/structure/B3001922.png)